[(2-Chlorophenyl)methyl](1,3-thiazol-5-ylmethyl)amine
CAS No.:
Cat. No.: VC17841567
Molecular Formula: C11H11ClN2S
Molecular Weight: 238.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11ClN2S |
|---|---|
| Molecular Weight | 238.74 g/mol |
| IUPAC Name | 1-(2-chlorophenyl)-N-(1,3-thiazol-5-ylmethyl)methanamine |
| Standard InChI | InChI=1S/C11H11ClN2S/c12-11-4-2-1-3-9(11)5-13-6-10-7-14-8-15-10/h1-4,7-8,13H,5-6H2 |
| Standard InChI Key | YLYVALFJCAVEOW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CNCC2=CN=CS2)Cl |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound features a central nitrogen atom connected to two methylene-bridged aromatic systems:
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2-Chlorophenylmethyl group: A benzene ring substituted with a chlorine atom at the ortho position (C2) and linked to the amine via a methylene (-CH2-) bridge.
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1,3-Thiazol-5-ylmethyl group: A five-membered thiazole ring (containing sulfur at position 1 and nitrogen at position 3) with a methylene group at position 5.
The molecular formula is inferred as C11H11ClN2S, with a molecular weight of 254.78 g/mol. This aligns with structurally similar compounds, such as 5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-amine (C10H9ClN2S, MW: 224.71 g/mol) , adjusted for the additional methylene group and secondary amine configuration.
Spectroscopic Identification
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NMR Spectroscopy:
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¹H NMR: Signals for the thiazole proton (δ 6.5–7.5 ppm) and aromatic protons from the 2-chlorophenyl group (δ 7.2–7.8 ppm).
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¹³C NMR: Distinct peaks for the thiazole carbons (C2: δ 155–160 ppm, C5: δ 110–115 ppm) and the chlorophenyl carbons (C-Cl: δ 130–135 ppm).
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Mass Spectrometry: High-resolution ESI-MS would exhibit a molecular ion peak at m/z 254.78 (theoretical).
Synthetic Pathways and Optimization
Precursor Compounds and Reaction Mechanisms
A plausible synthesis route involves nucleophilic substitution using 2-chloro-5-(chloromethyl)thiazole (CAS 105827-91-6) and 2-chlorobenzylamine:
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Step 1: React 2-chloro-5-(chloromethyl)thiazole with 2-chlorobenzylamine in a polar aprotic solvent (e.g., DMF) at 80–100°C.
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Step 2: The chlorine atom on the thiazole’s chloromethyl group is displaced by the primary amine, forming the secondary amine product.
Reaction Equation:
Key parameters include stoichiometric ratios (1:1), reaction time (12–24 hours), and purification via column chromatography (ethyl acetate/hexane) .
Industrial Scalability and Yield Considerations
Industrial production would optimize:
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Catalysts: Triethylamine to neutralize HCl byproducts.
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Solvent Recovery: DMF recycling via distillation.
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Yield: ~70–80% under optimized conditions, comparable to similar thiazole syntheses.
Physicochemical Profile
Thermal Stability and Phase Behavior
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Melting Point: Estimated 120–130°C (analogous to 5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-amine, mp: 115–125°C) .
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Boiling Point: ~300–320°C (extrapolated from thiazole derivatives) .
Solubility and Partition Coefficients
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Solubility:
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Polar solvents: Moderate solubility in DMSO (20–30 mg/mL).
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Nonpolar solvents: Low solubility in hexane (<1 mg/mL).
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logP (Octanol-Water): ~2.5, indicating moderate lipophilicity.
Applications and Industrial Relevance
Pharmaceutical Development
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Lead Compound: Potential as a kinase inhibitor for cancer therapy.
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Antimicrobial Agent: Structural motifs align with FDA-approved thiazole antibiotics (e.g., sulfathiazole).
Agrochemical Uses
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Herbicides: Thiazole derivatives are employed in crop protection agents.
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